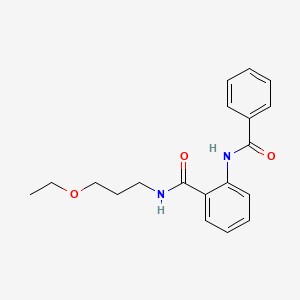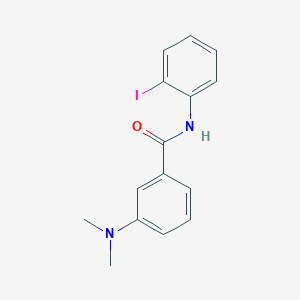
4-(butanoylamino)-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTANAMIDO-N-(2-PHENYLETHYL)BENZAMIDE is an organic compound with the chemical formula C19H22N2O2. It is a white solid, odorless, and insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is commonly used in the fields of medicine and organic synthesis. In medicine, it is used as an antibacterial agent and drug intermediate, with antibacterial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-BUTANAMIDO-N-(2-PHENYLETHYL)BENZAMIDE can be achieved through the reaction of phenethylamine and benzoyl chloride. The process involves the following steps :
Reaction of Phenethylamine and Benzoyl Chloride: Phenethylamine is reacted with benzoyl chloride in a suitable solvent, usually at low temperature. The resulting product is purified by crystallization to give N-(2-phenylethyl)benzamide.
Butanoylation: The N-(2-phenylethyl)benzamide is then reacted with butanoyl chloride to form 4-BUTANAMIDO-N-(2-PHENYLETHYL)BENZAMIDE.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BUTANAMIDO-N-(2-PHENYLETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
4-BUTANAMIDO-N-(2-PHENYLETHYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a substrate or catalyst in organic synthesis reactions.
Biology: The compound is studied for its antibacterial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-BUTANAMIDO-N-(2-PHENYLETHYL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. In antibacterial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)benzamide: Similar in structure but lacks the butanoyl group.
Benzoylfentanyl: A fentanyl analog with similar structural features but different pharmacological properties.
Uniqueness
4-BUTANAMIDO-N-(2-PHENYLETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butanoyl group enhances its solubility in organic solvents and its biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-2-6-18(22)21-17-11-9-16(10-12-17)19(23)20-14-13-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13-14H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
KQEBHNHLHFAJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


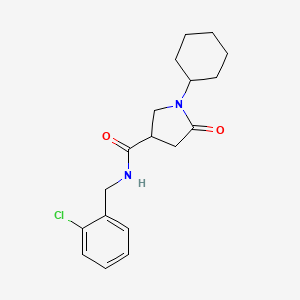
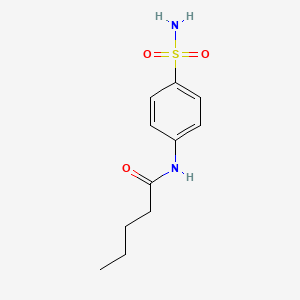
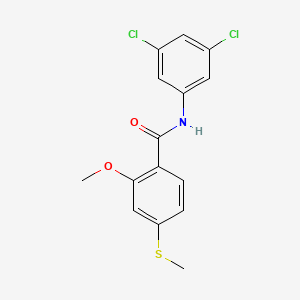
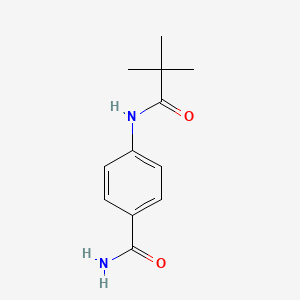
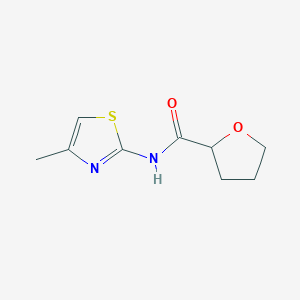
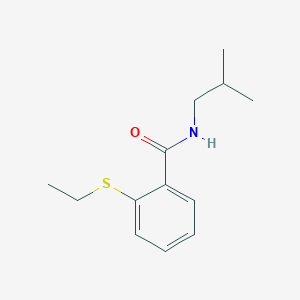
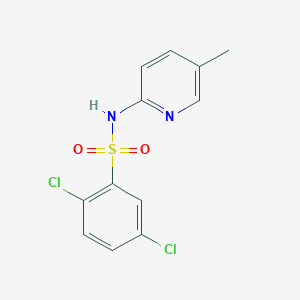
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172201.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11172213.png)
![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one](/img/structure/B11172217.png)
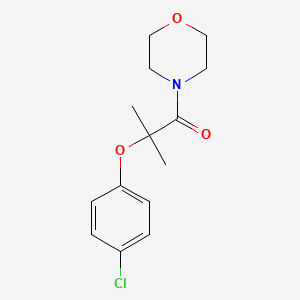
![2,5-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172229.png)
